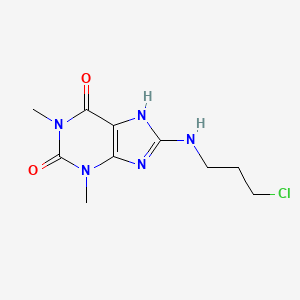
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as CPDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDD is a purine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学研究应用
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and improve cognitive function in animal models.
作用机制
The mechanism of action of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves its ability to modulate various signaling pathways in cells. This compound has been shown to activate the adenosine receptor pathway, which plays a role in regulating inflammation and immune function. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species. These effects contribute to this compound's ability to induce apoptosis, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a role in programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to protect against oxidative stress by scavenging free radicals and inhibiting the activity of enzymes such as xanthine oxidase.
实验室实验的优点和局限性
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, the optimal dosage and concentration of this compound for various applications have not been fully established.
未来方向
There are several future directions for research on 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione. One area of interest is the development of this compound analogs with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of this compound's potential therapeutic applications, such as in the treatment of cancer or neurological disorders. Finally, further research is needed to fully understand the long-term effects of this compound on cells and tissues, as well as the optimal dosage and concentration for various applications.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes due to its range of biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in scientific research. This compound exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves the reaction of 3-chloropropylamine with the purine derivative theophylline. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.
属性
IUPAC Name |
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c1-15-7-6(8(17)16(2)10(15)18)13-9(14-7)12-5-3-4-11/h3-5H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDRMQODRFKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
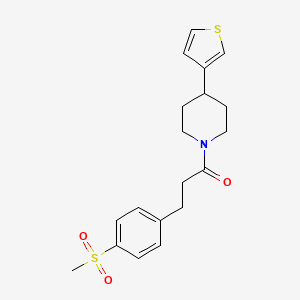
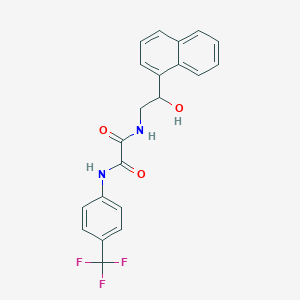
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)
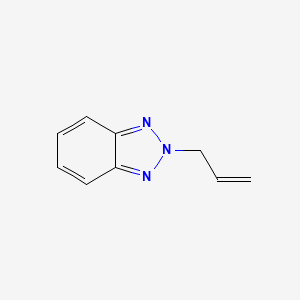
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
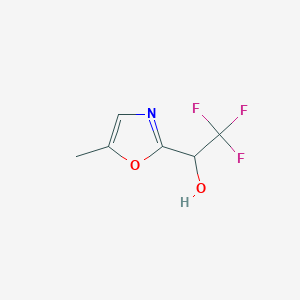
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)
![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)
![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)
![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)